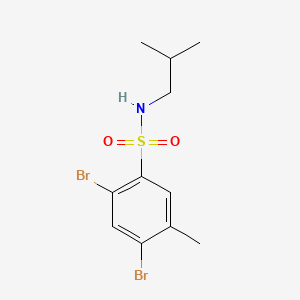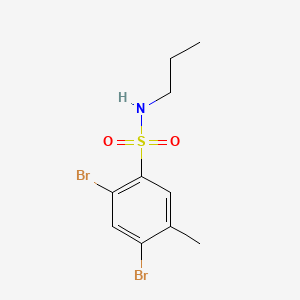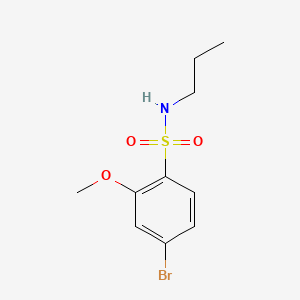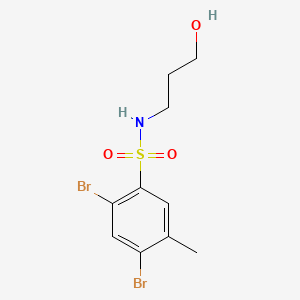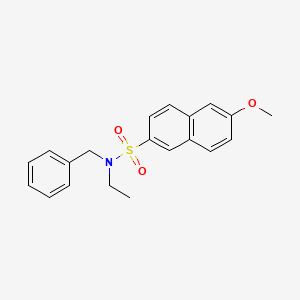
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 2 and 6 positions of the cyclohexadiene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper(I) or copper(II) compounds. The reaction typically requires 0.01 to 0.02 molar equivalents of the copper compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of 2,6-dimethylphenol, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-2,5-cyclohexadiene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. It interacts with molecular targets such as enzymes involved in oxidative stress and redox signaling pathways. The methyl groups at the 2 and 6 positions influence its reactivity and stability, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with different substitution patterns.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of methyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Contains tert-butyl groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other benzoquinone derivatives. This makes it particularly useful in applications requiring robust redox mediators and stable intermediates .
Eigenschaften
CAS-Nummer |
14071-93-3 |
|---|---|
Molekularformel |
PYb |
Molekulargewicht |
0 |
Synonyme |
4-(3-Methyl-2(3H)-benzothiazolylidene)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1172145.png)
